molecular formula C18H18N2O4S B3003469 N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-27-2

N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B3003469
CAS RN: 896375-27-2
M. Wt: 358.41
InChI Key: SZKAFBBCTQSNIN-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential use as an antimicrobial agent. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial cell growth and replication . Research into the antimicrobial efficacy of this compound could lead to the development of new treatments for bacterial infections.

Anti-inflammatory Properties

Sulfonamides, due to their structural similarity to para-aminobenzoic acid (PABA), can act as competitive inhibitors of the enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation . This compound’s potential anti-inflammatory properties could be harnessed for the treatment of chronic inflammatory diseases.

Cancer Research

The quinoline moiety present in the compound is of particular interest in cancer research. Quinolines are known to possess anti-cancer properties, often through mechanisms involving DNA intercalation or topoisomerase inhibition, which can lead to apoptosis in cancer cells . This compound could be a candidate for the development of novel anti-cancer drugs.

Neurotherapeutic Applications

Quinoline-sulfonamides have shown promise as neurotherapeutics. They can play a crucial role in the modulation of neurotransmitter systems, potentially offering benefits for the treatment of neurodegenerative diseases or as neuroprotective agents . This compound’s specific substitutions could be optimized for enhanced efficacy against targets like acetylcholinesterase (AChE).

Kinase Inhibition

Kinases are enzymes that play a vital role in signal transduction and the regulation of various cellular processes. The compound’s structure suggests potential activity as a kinase inhibitor, which could be useful in the treatment of diseases where abnormal kinase activity is a factor, such as certain types of cancer .

Antioxidant Potential

The methoxyphenyl group in the compound may confer antioxidant properties, as methoxy groups can act as electron donors, neutralizing free radicals. This antioxidant activity could be beneficial in preventing oxidative stress-related diseases .

Material Science

While not directly related to medicinal chemistry, the structural features of this compound, such as the quinoline ring, could be of interest in material science. Quinoline derivatives have been used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Drug Design and Synthesis

The compound’s complex structure makes it a valuable scaffold for drug design and synthesis. It can be used to create combinatorial libraries for high-throughput screening, aiding in the discovery of new drugs with various pharmacological activities .

Mechanism of Action

Target of Action

The primary targets of this compound are monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamine neurotransmitters, while ChEs are responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound acts as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity. The in vitro results showed that similar compounds exhibited potent inhibition against these specific enzymes . The inhibition is competitive, as revealed by kinetic studies .

Biochemical Pathways

By inhibiting MAOs and ChEs, the compound affects the monoamine and cholinergic pathways . These pathways are involved in various neurological processes, including mood regulation and memory. Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters and acetylcholine, potentially improving cognitive function.

Pharmacokinetics

They reach peak plasma levels in 2–6 hours . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting MAOs and ChEs, the compound can increase the levels of monoamine neurotransmitters and acetylcholine in the brain . This could potentially lead to improved cognitive function, making these compounds promising candidates for the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-15-6-2-5-14(11-15)19-25(22,23)16-8-12-4-3-7-20-17(21)10-13(9-16)18(12)20/h2,5-6,8-9,11,19H,3-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKAFBBCTQSNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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